molecular formula C24H24N4O3 B2448308 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide CAS No. 1251611-75-2

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2448308
CAS No.: 1251611-75-2
M. Wt: 416.481
InChI Key: OMHGGDFDERERHY-UHFFFAOYSA-N
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Description

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications

Perspective on Ranolazine and Atrial Fibrillation

Ranolazine's Potential in Treating Atrial Fibrillation

Ranolazine, a compound with a similar structural motif involving piperazine, is primarily used for angina pectoris but has shown potential in treating atrial fibrillation. Pre-clinical and clinical evidence suggests ranolazine's antiarrhythmic activity with atrio-selectivity. Further investigations are needed to fully explore ranolazine's efficacy in atrial fibrillation treatment, including studies on animal models with atrial fibrillation-related remodeling and controlled trials in humans (Hancox & Doggrell, 2010).

Synthesis and Biological Evaluation of Novel Compounds

Novel Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, featuring structural elements such as benzodifuranyl and piperazine, has led to potent COX-1/COX-2 inhibitors. These compounds have exhibited significant analgesic and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).

Antibacterial, Antifungal, and Anthelmintic Screening

Screening of Piperazine Derivatives for Biological Activities

A series of piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic properties. Certain compounds among these demonstrated significant biological activities, offering a pathway to discovering new therapeutic agents (Khan et al., 2019).

Genotoxicity and Metabolic Activation Studies

Genotoxicity of Piperazine-Based Agonists

In-depth genotoxicity studies on a novel 5-HT2C receptor agonist, which shares a piperazine core with the compound of interest, have shed light on the importance of metabolic activation in evaluating the safety profiles of potential therapeutic agents (Kalgutkar et al., 2007).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-3-oxo-N-(oxolan-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-14-5-7-17(10-15(14)2)28-24(30)20-13-25-21-8-6-16(11-19(21)22(20)27-28)23(29)26-12-18-4-3-9-31-18/h5-8,10-11,13,18,27H,3-4,9,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJAKFFXVFGYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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